molecular formula C14H21ClN2 B13733599 9-Benzyl-6,9-diazaspiro[2.6]nonane hydrochloride

9-Benzyl-6,9-diazaspiro[2.6]nonane hydrochloride

Cat. No.: B13733599
M. Wt: 252.78 g/mol
InChI Key: OWJATTQCNYILNI-UHFFFAOYSA-N
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Description

9-Benzyl-6,9-diazaspiro[2.6]nonane hydrochloride is a chemical compound that belongs to the class of diazaspiro compounds. These compounds are characterized by a spiro-connected bicyclic structure containing nitrogen atoms. The hydrochloride form indicates that the compound is in its salt form, which is often used to enhance the solubility and stability of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Benzyl-6,9-diazaspiro[2.6]nonane hydrochloride typically involves the reaction of benzylamine with a suitable spirocyclic precursor under controlled conditions. One common method involves the use of a palladium-catalyzed hydrogenation reaction. For example, tert-butyl 9-benzyl-3,9-diazaspiro[5.5]undecane-3-carboxylate can be hydrogenated using wet Pd/C in a tetrahydrofuran (THF) solution under an argon atmosphere at 40°C for 40 hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

9-Benzyl-6,9-diazaspiro[2.6]nonane hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted diazaspiro compounds.

Scientific Research Applications

9-Benzyl-6,9-diazaspiro[2.6]nonane hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-Benzyl-6,9-diazaspiro[2.6]nonane hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Benzyl-6,9-diazaspiro[2.6]nonane hydrochloride is unique due to its specific spirocyclic structure and the presence of benzyl and diaza groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H21ClN2

Molecular Weight

252.78 g/mol

IUPAC Name

4-benzyl-4,7-diazaspiro[2.6]nonane;hydrochloride

InChI

InChI=1S/C14H20N2.ClH/c1-2-4-13(5-3-1)12-16-11-10-15-9-8-14(16)6-7-14;/h1-5,15H,6-12H2;1H

InChI Key

OWJATTQCNYILNI-UHFFFAOYSA-N

Canonical SMILES

C1CC12CCNCCN2CC3=CC=CC=C3.Cl

Origin of Product

United States

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